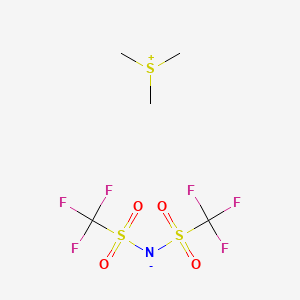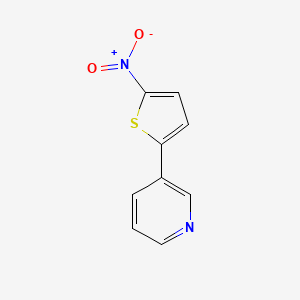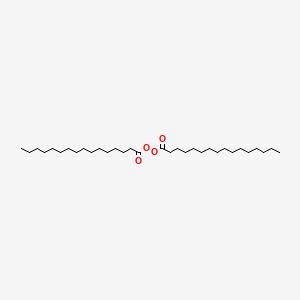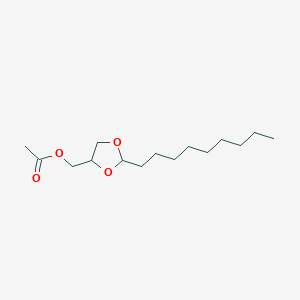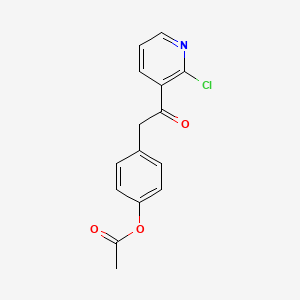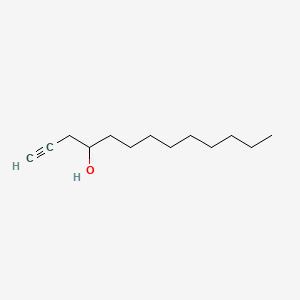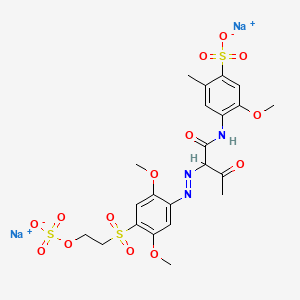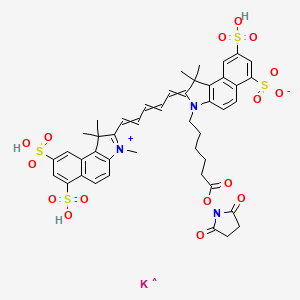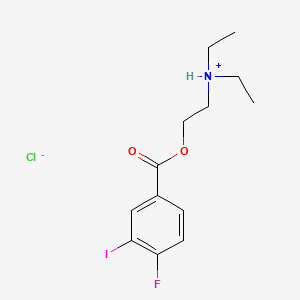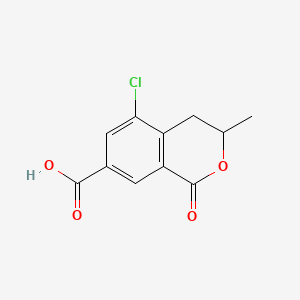
1-(2-Pyrenyl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Pyrenyl)ethanol is an organic compound with the molecular formula C18H14O. It is a derivative of pyrene, a polycyclic aromatic hydrocarbon known for its unique optical and electronic properties . The compound consists of a pyrene moiety attached to an ethanol group, making it a valuable component in various scientific and industrial applications.
Vorbereitungsmethoden
The synthesis of 1-(2-Pyrenyl)ethanol can be achieved through several methods. One common approach involves the reduction of 1-(2-Pyrenyl)ethanone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions . Another method includes the Grignard reaction, where 2-bromopyrene reacts with ethyl magnesium bromide, followed by hydrolysis to yield this compound .
Analyse Chemischer Reaktionen
1-(2-Pyrenyl)ethanol undergoes various chemical reactions, including:
Reduction: Reduction of this compound can yield pyrene, especially under strong reducing conditions.
The major products formed from these reactions include 1-(2-Pyrenyl)ethanone, pyrene, and 1-(2-Pyrenyl)ethyl halides.
Wissenschaftliche Forschungsanwendungen
1-(2-Pyrenyl)ethanol has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-(2-Pyrenyl)ethanol is primarily related to its ability to interact with various molecular targets through non-covalent interactions. The pyrene moiety can engage in π-π stacking interactions, while the hydroxyl group can form hydrogen bonds . These interactions enable the compound to modulate the activity of enzymes, receptors, and other biomolecules, making it a versatile tool in biochemical research .
Vergleich Mit ähnlichen Verbindungen
1-(2-Pyrenyl)ethanol can be compared to other pyrene derivatives and similar compounds:
1-Phenyl-1-(2-pyridyl)ethanol: This compound has a similar structure but with a phenyl and pyridyl group instead of the pyrene moiety.
2-Pyrenylmethanol: Another pyrene derivative with a methanol group instead of ethanol, exhibiting different reactivity and applications.
1-(2-Pyrenyl)ethanone: The oxidized form of this compound, used in different synthetic and research contexts.
The uniqueness of this compound lies in its combination of the pyrene moiety with an ethanol group, providing distinct chemical and physical properties that are advantageous in various applications.
Eigenschaften
CAS-Nummer |
86470-99-7 |
|---|---|
Molekularformel |
C18H14O |
Molekulargewicht |
246.3 g/mol |
IUPAC-Name |
1-pyren-2-ylethanol |
InChI |
InChI=1S/C18H14O/c1-11(19)16-9-14-7-5-12-3-2-4-13-6-8-15(10-16)18(14)17(12)13/h2-11,19H,1H3 |
InChI-Schlüssel |
VTDMOCLDFVEGNM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC2=C3C(=C1)C=CC4=C3C(=CC=C4)C=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(Diisopropylamino)-2-[[4-(dimethylamino)phenyl]azo]-3-methyl-1,3,4-thiadiazolium trichlorozincate(1-)](/img/structure/B13782497.png)
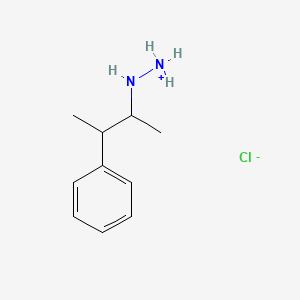
![5-(Diisopropylamino)-2-[[4-(dimethylamino)phenyl]azo]-3-methyl-1,3,4-thiadiazolium trichlorozincate(1-)](/img/structure/B13782502.png)
